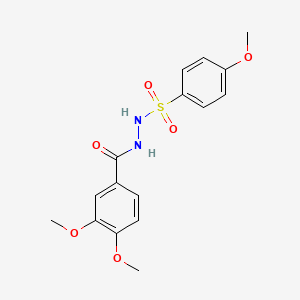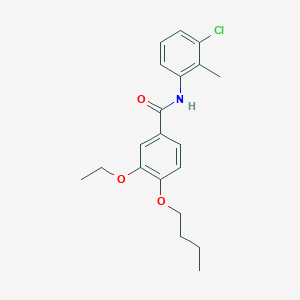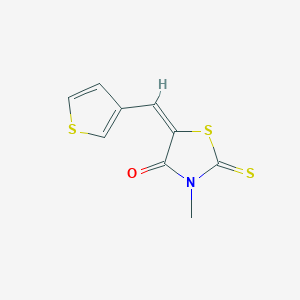![molecular formula C14H13ClN2O2 B5132777 2-(3-CHLOROPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B5132777.png)
2-(3-CHLOROPHENOXY)-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenoxy)-N-[(pyridin-4-yl)methyl]acetamide is an organic compound that features a chlorophenoxy group and a pyridinylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-N-[(pyridin-4-yl)methyl]acetamide typically involves the reaction of 3-chlorophenol with pyridine-4-carboxaldehyde to form an intermediate, which is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-N-[(pyridin-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically conducted under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted phenoxy derivatives .
Scientific Research Applications
2-(3-Chlorophenoxy)-N-[(pyridin-4-yl)methyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-N-[(pyridin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: This compound has similar structural features but differs in the position of the chlorophenoxy group and the presence of an ethan-1-ol backbone.
1-[2-(5-Chloro-2-fluorophenyl)-5-methyl-4-pyridinyl]-1,2-dihydro-2-oxo-3H-imidazo[4,5-c]pyridine-3-acetamide: This compound features a similar pyridinyl group but has additional functional groups that confer different biological activities.
Uniqueness
2-(3-Chlorophenoxy)-N-[(pyridin-4-yl)methyl]acetamide is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-2-1-3-13(8-12)19-10-14(18)17-9-11-4-6-16-7-5-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJIKAISOZUVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-8-bromo-2-(2-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5132721.png)
![ethyl 4-(2-phenylethyl)-1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-4-piperidinecarboxylate](/img/structure/B5132727.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5132746.png)
![6-Ethyl-2-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B5132748.png)
![N-[3-ethoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B5132759.png)
![N-(2,4-difluorophenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5132764.png)

![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5132769.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B5132784.png)
![N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-methylbenzamide](/img/structure/B5132793.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5132796.png)
![2-[4-(2-methoxyphenoxy)butoxy]-1,3-dimethylbenzene](/img/structure/B5132802.png)
